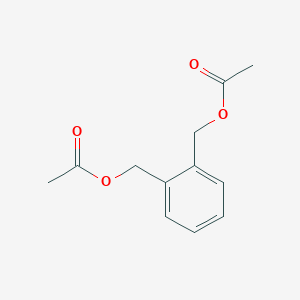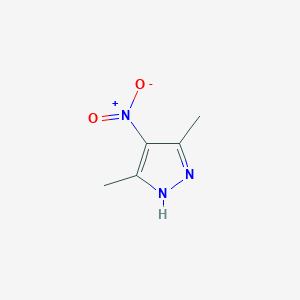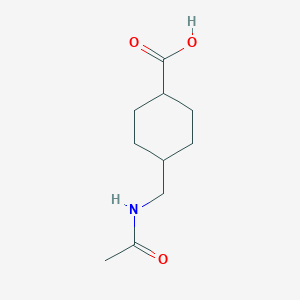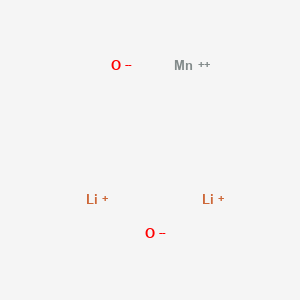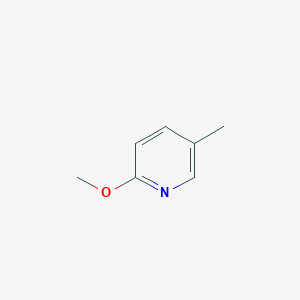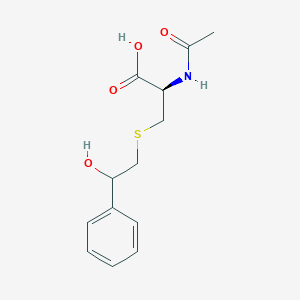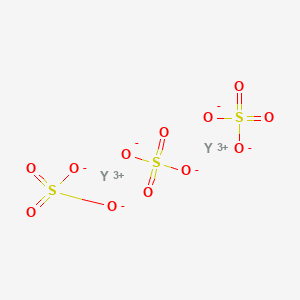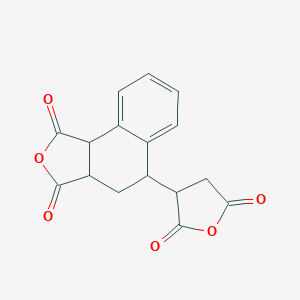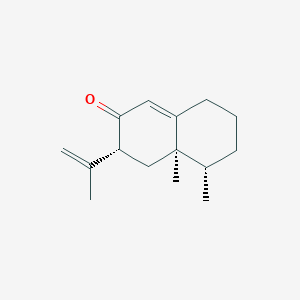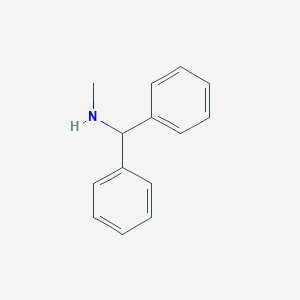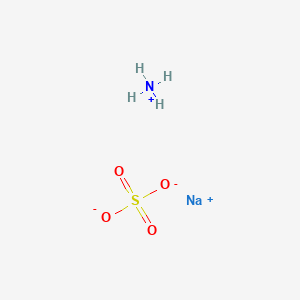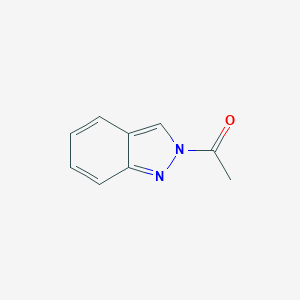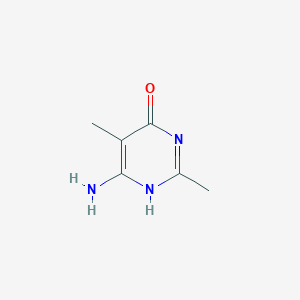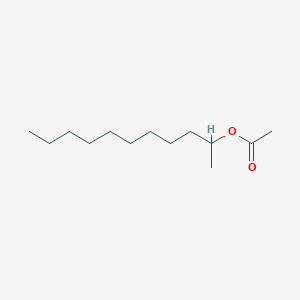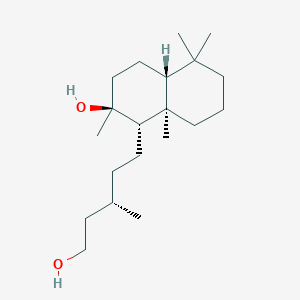
8,15-Eperuanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,15-Eperuanediol is a natural compound that belongs to the diterpenoid family. It is found in various plant species, including the Peruvian medicinal plant, Croton lechleri. This compound has been studied extensively due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
8,15-Eperuanediol has been studied extensively due to its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, it has been found to have antioxidant properties and can protect the body against oxidative stress.
Wirkmechanismus
The mechanism of action of 8,15-Eperuanediol is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to reduce the production of certain inflammatory cytokines in the body. Additionally, it has been found to scavenge free radicals in the body, thereby reducing oxidative stress.
Biochemische Und Physiologische Effekte
8,15-Eperuanediol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation in the body by reducing the production of inflammatory cytokines. Additionally, it has been found to scavenge free radicals in the body, thereby reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8,15-Eperuanediol in lab experiments is its natural origin. It is a natural compound that can be extracted from plant sources, making it a safer alternative to synthetic compounds. Additionally, it has been found to have low toxicity, making it a suitable candidate for further research. However, one of the limitations of using 8,15-Eperuanediol in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8,15-Eperuanediol. One area of research could focus on its potential use as an anticancer agent. Further studies could investigate its mechanism of action and its efficacy in various cancer types. Another area of research could focus on its potential use as an anti-inflammatory agent. Studies could investigate its effects on various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further studies could investigate its potential use in combination with other natural compounds or conventional therapies.
Synthesemethoden
The synthesis of 8,15-Eperuanediol can be achieved through various methods. One of the most common methods involves the extraction of the compound from the bark of Croton lechleri. The bark is first dried and then ground into a fine powder. The powder is then extracted using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques to obtain pure 8,15-Eperuanediol.
Eigenschaften
CAS-Nummer |
13902-99-3 |
|---|---|
Produktname |
8,15-Eperuanediol |
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16+,17-,19+,20-/m0/s1 |
InChI-Schlüssel |
MCHQEVJMCLOQAZ-NDLGOLERSA-N |
Isomerische SMILES |
C[C@@H](CC[C@H]1[C@@]2(CCCC([C@H]2CC[C@]1(C)O)(C)C)C)CCO |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Kanonische SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



